2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640863-93-8
Cat. No.: VC11852976
Molecular Formula: C19H24N8
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640863-93-8 |
|---|---|
| Molecular Formula | C19H24N8 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C19H24N8/c1-3-15-13(2)21-18(14-4-5-14)22-19(15)26-10-8-25(9-11-26)17-7-6-16-23-20-12-27(16)24-17/h6-7,12,14H,3-5,8-11H2,1-2H3 |
| Standard InChI Key | SWGGSRHWBNDAPK-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C |
| Canonical SMILES | CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C |
Introduction
Molecular Composition
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Core Framework: Pyrimidine ring substituted with cyclopropyl, ethyl, and methyl groups.
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Functional Groups:
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A triazolo[4,3-b]pyridazine moiety attached via a piperazine linker.
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Alkyl substituents (cyclopropyl, ethyl, methyl) contributing to hydrophobicity.
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Synthesis
The synthesis of compounds like 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{ triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. The process includes:
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Formation of the Pyrimidine Core:
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Cyclopropyl and ethyl groups are introduced through alkylation reactions.
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Methylation of the pyrimidine ring occurs via methyl iodide or similar agents.
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Triazolo-Pyridazine Synthesis:
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The triazolo-pyridazine moiety is synthesized by cyclization reactions involving hydrazines and nitriles.
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Linkage via Piperazine:
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The piperazine ring serves as a flexible linker between the pyrimidine core and the triazolo-pyridazine group.
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This step often involves nucleophilic substitution or amidation reactions.
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Reaction Scheme (Hypothetical)
textPyrimidine Derivative + Piperazine Derivative → Intermediate → Final Compound
Pharmacological Potential
The compound’s structure suggests potential applications in medicinal chemistry:
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Antiviral Activity:
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Triazole-containing derivatives are known to inhibit viral enzymes such as RNA-dependent RNA polymerases.
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The pyridazine moiety may enhance binding to specific viral targets.
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Anticancer Properties:
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Nitrogen-rich heterocycles like triazolo-pyridazines have shown cytotoxic effects against cancer cell lines.
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Piperazine linkers improve bioavailability and target specificity.
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CNS Activity:
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Piperazine derivatives are commonly explored for central nervous system (CNS) disorders due to their receptor-binding capabilities.
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Molecular Docking Studies
Preliminary in silico studies could explore interactions with biological targets such as:
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Enzymes (e.g., kinases or polymerases).
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Receptors (e.g., serotonin or dopamine receptors).
Analytical Characterization
To confirm the identity and purity of the compound, the following methods are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines structural integrity and confirms substituents on the pyrimidine ring. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies functional groups (e.g., NH, CH, aromatic bonds). |
| X-ray Crystallography | Provides detailed three-dimensional structural data (if crystalline). |
Research Applications
This compound has broad applications in drug discovery programs due to its diverse functional groups and heterocyclic framework:
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Lead Optimization:
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Serves as a scaffold for designing inhibitors targeting enzymes or receptors.
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Structure-Activity Relationship (SAR) Studies:
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Variations in substituents can be explored to enhance pharmacokinetics or efficacy.
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Synthetic Methodology Development:
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Offers opportunities for developing novel synthetic routes for related heterocycles.
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Challenges
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Complex synthesis requiring precise reaction conditions.
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Limited solubility in aqueous media may affect bioavailability.
Future Directions
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Further exploration of biological activity through high-throughput screening.
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Structural modifications to improve pharmacokinetic properties.
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Development of analogs targeting specific diseases such as cancer or viral infections.
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